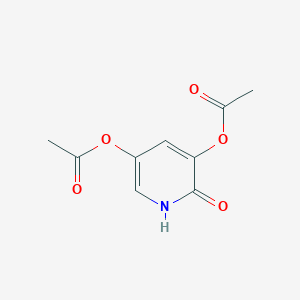
(5-acetyloxy-2-oxo-1H-pyridin-3-yl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-acetyloxy-2-oxo-1H-pyridin-3-yl) acetate: is an organic compound with the molecular formula C10H9NO5 This compound is characterized by the presence of an acetyloxy group and an oxo group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-acetyloxy-2-oxo-1H-pyridin-3-yl) acetate typically involves the acetylation of 5-hydroxy-2-oxo-1H-pyridin-3-yl acetate. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Acetic anhydride
Catalyst: Pyridine
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Continuous Flow Reactors: For better control and scalability
Optimized Reaction Conditions: Temperature, solvent, and catalyst concentrations are optimized for maximum yield
Purification: The product is purified using techniques such as recrystallization or chromatography
Análisis De Reacciones Químicas
Types of Reactions
(5-acetyloxy-2-oxo-1H-pyridin-3-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 5-acetyloxy-2,3-dioxo-1H-pyridin-3-yl acetate.
Reduction: Formation of 5-acetyloxy-2-hydroxy-1H-pyridin-3-yl acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5-acetyloxy-2-oxo-1H-pyridin-3-yl) acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of (5-acetyloxy-2-oxo-1H-pyridin-3-yl) acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways related to the production of reactive oxygen species (ROS) and the inflammatory response.
Comparación Con Compuestos Similares
Similar Compounds
- (5-acetyloxy-2-oxo-3-pyridinyl) acetate
- (5-acetyloxy-2-oxo-4-phenyl-2H-chromen-7-yl) acetate
- (5-acetyloxy-2-oxo-4-propyl-2H-chromen-7-yl) acetate
Uniqueness
(5-acetyloxy-2-oxo-1H-pyridin-3-yl) acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its acetyloxy and oxo groups, along with the pyridine ring, make it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
62566-63-6 |
|---|---|
Fórmula molecular |
C9H9NO5 |
Peso molecular |
211.17 g/mol |
Nombre IUPAC |
(5-acetyloxy-2-oxo-1H-pyridin-3-yl) acetate |
InChI |
InChI=1S/C9H9NO5/c1-5(11)14-7-3-8(15-6(2)12)9(13)10-4-7/h3-4H,1-2H3,(H,10,13) |
Clave InChI |
JOZHNOVVXMNMGG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC(=CNC1=O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol](/img/structure/B14512381.png)
![Ethyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14512397.png)
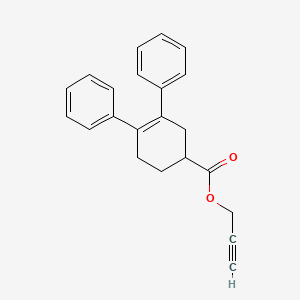
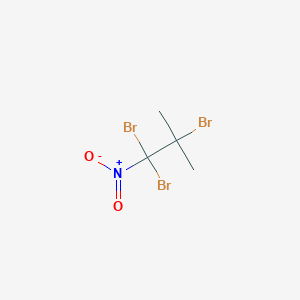


![2-[(2,4-Dinitrophenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14512424.png)


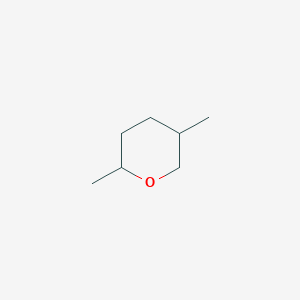
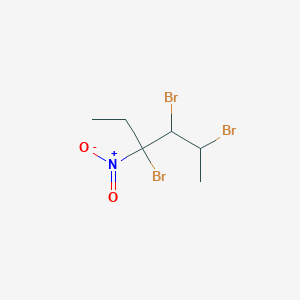
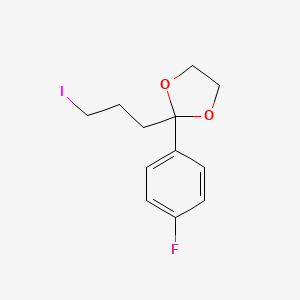
![3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14512463.png)
